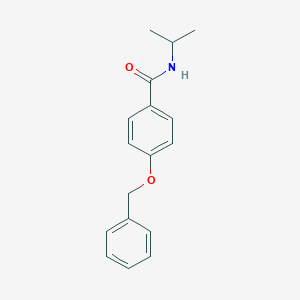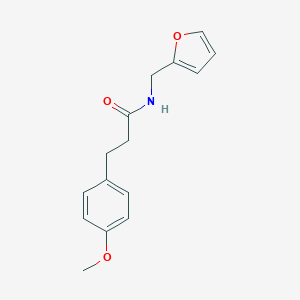![molecular formula C9H5ClN4S B262841 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione, also known as NSC 743380, is a synthetic compound that belongs to the family of triazinoindole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of abnormal cells from the body. Additionally, 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to evaluate its efficacy in animal models of cancer. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, the development of more potent and selective derivatives of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 could lead to the discovery of novel anticancer agents.
Méthodes De Synthèse
The synthesis of 7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 involves the reaction of 7-chloroindole-3-carbaldehyde with thiosemicarbazide in the presence of a weak base, such as sodium carbonate, in ethanol. The resulting product is then cyclized with phosphorous oxychloride to form the triazinoindole ring system. The final step involves the addition of sodium hydroxide to the reaction mixture to obtain the desired compound.
Applications De Recherche Scientifique
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione 743380 has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer properties. In pharmacology, it has been tested for its ability to inhibit the growth of cancer cells and to induce apoptosis. In biochemistry, it has been investigated for its effect on the activity of certain enzymes and proteins.
Propriétés
Nom du produit |
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
|---|---|
Formule moléculaire |
C9H5ClN4S |
Poids moléculaire |
236.68 g/mol |
Nom IUPAC |
7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5ClN4S/c10-4-1-2-5-6(3-4)11-8-7(5)13-14-9(15)12-8/h1-3,13H,(H,14,15) |
Clé InChI |
HQMKVSNPMXYULZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
SMILES |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
SMILES canonique |
C1=CC2=C3C(=NC(=S)NN3)N=C2C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)



![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)








![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)